4-(N-benzyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide
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Overview
Description
4-(N-benzyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-benzyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzyl-Methylsulfamoyl Intermediate: This step involves the reaction of benzylamine with methylsulfonyl chloride under basic conditions to form the benzyl-methylsulfamoyl intermediate.
Coupling with Benzoyl Chloride: The intermediate is then reacted with benzoyl chloride in the presence of a base to form the benzamide derivative.
Introduction of the Pyrazolyl Group: Finally, the benzamide derivative is reacted with 1,3-dimethyl-1H-pyrazole under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(N-benzyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-(N-benzyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(N-benzyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
4-(N-benzyl-N-methylsulfamoyl)benzamide: Lacks the pyrazolyl group, which may affect its biological activity.
N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide: Lacks the benzyl-methylsulfamoyl group, which may influence its chemical reactivity and applications.
Uniqueness
4-(N-benzyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide is unique due to the presence of both the benzyl-methylsulfamoyl and dimethyl-pyrazolyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(2,5-dimethylpyrazol-3-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-15-13-19(24(3)22-15)21-20(25)17-9-11-18(12-10-17)28(26,27)23(2)14-16-7-5-4-6-8-16/h4-13H,14H2,1-3H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWLZHPCRQXEPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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